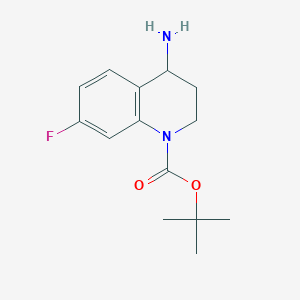
tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate: is a synthetic organic compound with the molecular formula C14H19FN2O2. It is a derivative of tetrahydroquinoline, a structure commonly found in various natural products and pharmacologically active molecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the hydrogenation of quinoline derivatives or via cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Amination and Carboxylation: The amino group is introduced through nucleophilic substitution reactions, and the carboxylate group is typically added via esterification reactions using tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for hydrogenation and fluorination steps, and automated systems for purification and isolation of the final product .
化学反应分析
Types of Reactions:
Oxidation: tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo oxidation reactions to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or fluoro positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a building block for the development of new materials with specific properties .
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural similarity to bioactive molecules.
- Investigated for its anticancer and antimicrobial properties .
Industry:
- Utilized in the production of dyes and pigments.
- Employed as a precursor in the synthesis of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors due to its structural features. The fluorine atom enhances its binding affinity and selectivity towards certain biological targets . The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
相似化合物的比较
- tert-butyl4-amino-7-chloro-1,2,3,4-tetrahydroquinoline-1-carboxylate
- tert-butyl4-amino-7-bromo-1,2,3,4-tetrahydroquinoline-1-carboxylate
- tert-butyl4-amino-7-iodo-1,2,3,4-tetrahydroquinoline-1-carboxylate
Comparison:
- Fluorine vs. Halogen Substituents: The presence of a fluorine atom in tert-butyl4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate provides unique properties such as increased lipophilicity and metabolic stability compared to other halogen-substituted analogs .
- Biological Activity: The fluorinated compound may exhibit different biological activities and binding affinities compared to its chloro, bromo, and iodo counterparts .
属性
IUPAC Name |
tert-butyl 4-amino-7-fluoro-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17/h4-5,8,11H,6-7,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESNUEHFAWCRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














